

Smenospongia aurea natural source 5-Bromo-DMT

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Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

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Natural Sources and Chemical Profile

5-Bromo-DMT is a brominated derivative of *N,N*-Dimethyltryptamine (DMT). Its natural occurrence is primarily documented in specific marine sponges [1] [2] [3].

Natural Source	Chemical Compounds Isolated	Key References
Marine Sponges		
<i>Smenospongia aurea</i>	5-Bromo-DMT, 5,6-Dibromo-DMT [1] [2] [4]	Djura et al. (1980); Hu et al. (2002)
<i>Smenospongia echina</i>	5-Bromo-DMT, 5,6-Dibromo-DMT [1] [2]	Djura et al. (1980)
<i>Verongula rigida</i>	5-Bromo-DMT, 5,6-Dibromo-DMT [1]	Longeon et al. (2011)

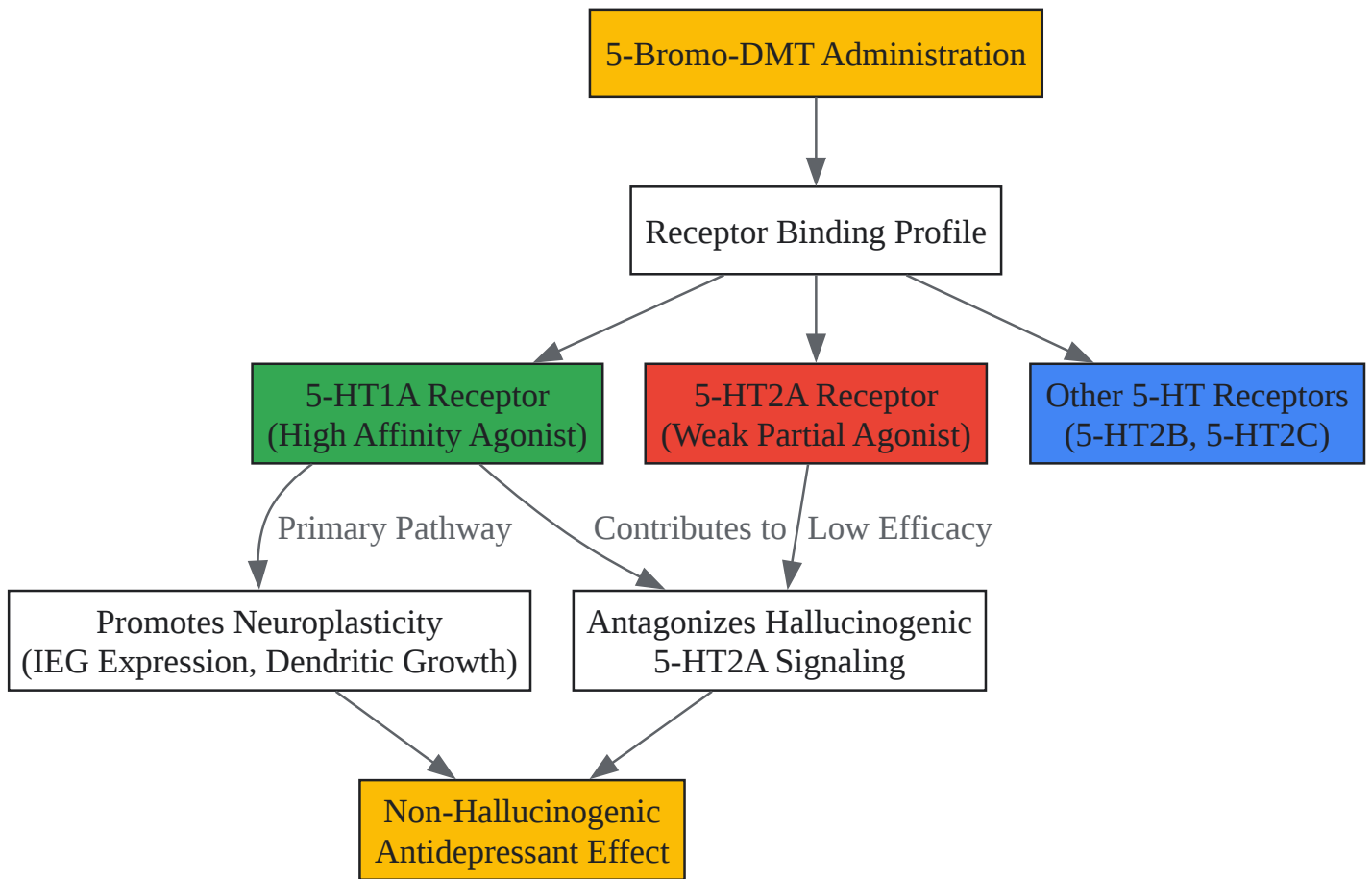
The **biosynthetic origin** of 5-Br-DMT in sponges may come from the sponge itself or its associated microbial symbionts. This is a key area of research for overcoming supply challenges in drug development [4] [5].

Pharmacology and Therapeutic Potential

5-Br-DMT has a complex interaction with the serotonergic system. Unlike classical psychedelics, it may activate neuroplasticity pathways without inducing hallucinations [1] [6].

Pharmacological Parameter	5-Bromo-DMT Profile	Significance
5-HT2A Receptor Affinity (Ki)	138 nM [1]	Lower affinity than typical psychedelics
5-HT2A Functional Activity	Partial Agonist (EC50 = 77.7-3090 nM; Emax = 34-100%) [1]	Weak/partial activation of primary psychedelic receptor
5-HT1A Receptor Affinity (Ki)	16.9 nM [1]	High affinity; may counteract 5-HT2A-mediated hallucinations
SERT Affinity (Ki)	971 nM [1]	Very weak serotonin reuptake inhibition
Head Twitch Response (HTR) in Mice	Absent [1] [6]	Behavioral proxy for lack of hallucinogenic effects
In Vivo Antidepressant Effect	Significant reduction in depressive-like behavior after single dose (10 mg/kg, i.p.) [6]	Demonstrates rapid, sustained therapeutic potential

The following diagram illustrates the proposed mechanism through which 5-Bromo-DMT may produce its antidepressant effects without hallucinations, based on its receptor binding profile.



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Experimental Protocols for Key Assays

Here are the methodologies for key experiments that characterize 5-Br-DMT's activity, based on current research.

1. Radioligand Binding Assays (Receptor Affinity)

- **Objective:** Determine affinity (K_i) for serotonin receptors (5-HT1A/2A/2B/2C) and the serotonin transporter (SERT) [6].
- **Cell Lines:** Use membrane suspensions from CHO/K1 cells stably expressing human 5-HT receptors or HEK293 cells expressing YFP-tagged hSERT [6].
- **Procedure:** Incubate membrane preparations with 5-Br-DMT and a tritiated ($[^3H]$) reference ligand. Non-specific binding is determined with a high concentration of unlabeled competitor.

- **Analysis:** Determine K_i values using the Cheng-Prusoff equation from competition binding curves. All determinations should be conducted in duplicate with a minimum of three independent experiments [6].

2. In Vivo Head Twitch Response (HTR)

- **Objective:** Assess hallucinogenic potential in mice [6].
- **Subjects:** Male and/or female Swiss CD-1 mice (6-8 weeks old), randomly assigned with blinded researchers.
- **Dosing:** Administer 5-Br-DMT (e.g., 10 mg/kg, i.p.) or vehicle. A positive control (e.g., 5-F-DMT) is essential.
- **Measurement:** Record HTR counts for a defined period (e.g., 20 min) post-injection. The absence of HTR indicates a lack of classic psychedelic activity [6].

3. In Vitro Psychoplastogenesis (Dendritic Growth)

- **Objective:** Evaluate neuroplastic potential by measuring dendritic growth in cortical neurons [6].
- **Cell Culture:** Prepare primary mixed cortical cultures from C57BL/6 mouse embryos (E17). Plate cells on PDL-coated plates at a density of 250,000 cells/mL.
- **Treatment:** Treat neurons with 5-Br-DMT for 24 hours.
- **Analysis:** Fix cells and immunostain for neuronal markers (e.g., MAP2). Image neurons and quantify dendritic arborization using Sholl analysis or similar methods [6].

4. In Vivo Antidepressant Efficacy (Forced Swim Test)

- **Objective:** Evaluate rapid antidepressant effects in a stress-induced depression model [6].
- **Model:** Induce depressive-like state in mice (e.g., via chronic stress).
- **Dosing:** Single administration of 5-Br-DMT (10 mg/kg, i.p.).
- **Testing:** Conduct the Forced Swim Test (FST) post-administration. A significant reduction in immobility time compared to the control group indicates an antidepressant-like effect [6].

Synthesis and Supply

The synthesis of 5-Br-DMT and related tryptamines has been described in the literature, with recent advances focusing on **continuous flow chemistry** for safer, more scalable production [1] [7]. One 2024 study detailed a continuous flow method using a Fischer indole reaction, achieving near-quantitative yield of DMT freebase, which can be adapted for analog synthesis [7].

Regulatory Status

- **Controlled:** United Kingdom (Class A), Singapore [1] [8].
- **Not Explicitly Listed:** United States, Canada, Australia. However, it may be considered illegal under analog laws in some countries [8].

Conclusion and Future Directions

5-Bromo-DMT from *Smenospongia aurea* represents a promising **non-hallucinogenic psychoplastogen**. Its unique ability to produce rapid antidepressant effects in preclinical models without inducing a head-twitch response positions it as a prototypical candidate for developing a new class of therapeutics for mood disorders [6].

Key future research directions include:

- **Optimizing Synthesis:** Scaling up production via continuous flow methods [7].
- **Elucidating Biosynthesis:** Determining the precise biosynthetic pathway within the sponge holobiont to ensure a sustainable supply [5].
- **Advancing Preclinical Studies:** Conducting further ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and safety pharmacology studies.

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